![molecular formula C₂₄H₃₄N₂O₇ B1140272 1-(4-[(2-méthylpropan-2-yl)oxy]-4-oxo-3-(phénylméthoxycarbonylamino)butanoyl)azétidine-2-carboxylate de tert-butyle CAS No. 201283-53-6](/img/structure/B1140272.png)

1-(4-[(2-méthylpropan-2-yl)oxy]-4-oxo-3-(phénylméthoxycarbonylamino)butanoyl)azétidine-2-carboxylate de tert-butyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate, also known as Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate, is a useful research compound. Its molecular formula is C₂₄H₃₄N₂O₇ and its molecular weight is 462.54. The purity is usually 95%.

BenchChem offers high-quality Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

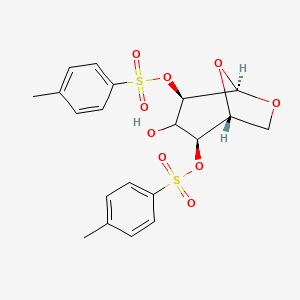

1. Utilisation comme groupe protecteur en chimie organique Le groupe tert-butyle dans le composé est souvent utilisé comme groupe protecteur en chimie organique {svg_1}. Il peut protéger les groupes fonctionnels des réactions indésirables lors de la synthèse {svg_2}.

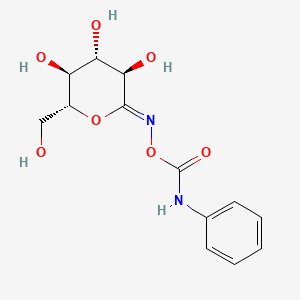

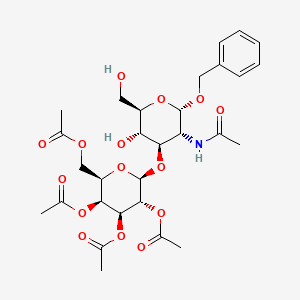

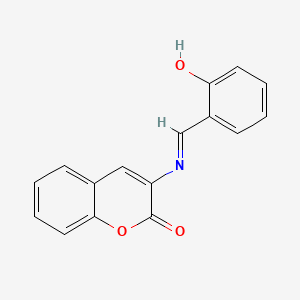

2. Intermédiaire dans la synthèse de composés biologiquement actifs Des composés ayant des structures similaires, tels que le 4-(2-éthoxy-2-oxoéthyl)-pipérazine-1-carboxylate de tert-butyle, servent d’intermédiaires utiles dans la synthèse de plusieurs nouveaux composés organiques tels que les amides, les sulfonamides, les bases de Mannich, les bases de Schiff, les thiazolidinones, les azétidinones et les imidazolinones {svg_3}. Ces composés dérivés ont montré un large spectre d’activités biologiques {svg_4}.

Évaluation biologique

Le composé peut être évalué pour ses activités biologiques. Par exemple, des composés similaires ont montré des activités antibactériennes, antifongiques, anticancéreuses, antiparasitaires, antihistaminiques et antidépressives {svg_5}.

Études de diffraction des rayons X

Le composé peut être utilisé dans des études de diffraction des rayons X pour déterminer sa structure {svg_6}. Cela peut fournir des informations précieuses sur les propriétés du composé et ses applications potentielles {svg_7}.

Solvant et dénaturant

Le groupe tert-butyle est utilisé dans l’alcool tert-butylique, qui est un solvant et un dénaturant de l’éthanol {svg_8}. Il est possible que le composé puisse avoir des applications similaires {svg_9}.

Booster d’octane et oxygénant de l’essence

L’alcool tert-butylique, qui contient le groupe tert-butyle, est utilisé comme booster d’octane et oxygénant de l’essence {svg_10}. Le composé pourrait avoir un potentiel dans ce domaine {svg_11}.

Propriétés

IUPAC Name |

tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O7/c1-23(2,3)32-20(28)17(25-22(30)31-15-16-10-8-7-9-11-16)14-19(27)26-13-12-18(26)21(29)33-24(4,5)6/h7-11,17-18H,12-15H2,1-6H3,(H,25,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDZPOFHAISDCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN1C(=O)CC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-N[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B1140190.png)

![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture)](/img/structure/B1140210.png)